Total synthesis of (+)-herboxidiene/GEX 1A†
Organic & Biomolecular Chemistry Pub Date: 2017-01-30 DOI: 10.1039/C7OB00072C
Abstract
A total synthesis of (+)-herboxidiene/GEX 1A has been accomplished from (R)- and (S)-lactate esters in a highly efficient manner. Key steps of the synthesis involve substrate-controlled titanium-mediated aldol reactions from chiral lactate-derived ethyl ketones, an oxa-Michael cyclization, an Ireland–Claisen rearrangement, and a Suzuki coupling. Furthermore, computational studies of the oxa-Michael reaction have unveiled the dramatic influence of intramolecular hydrogen bonds on the stereochemical outcome of such cyclizations, whereas biological analyses have clearly proved the important cytoxicity of (+)-herboxidiene/GEX 1A.

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Journal Name:Organic & Biomolecular Chemistry
Research Products
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CAS no.: 13073-21-7
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CAS no.: 110332-91-7